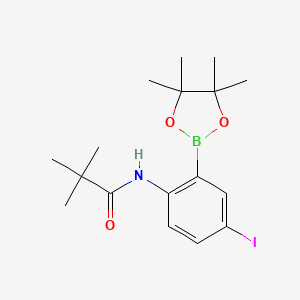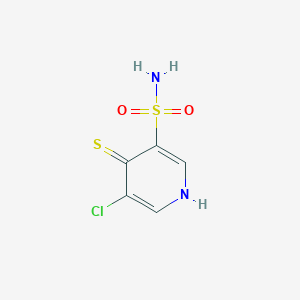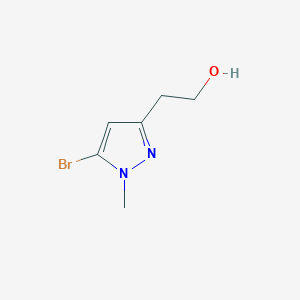
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an ethan-1-ol group attached to the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require careful control of temperature and the use of catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethanal or 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethanoic acid.
Reduction: Formation of 2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards biological targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C6H9BrN2O |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H9BrN2O/c1-9-6(7)4-5(8-9)2-3-10/h4,10H,2-3H2,1H3 |
InChI Key |
CCUHFJWPIRNCRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine](/img/structure/B12998902.png)
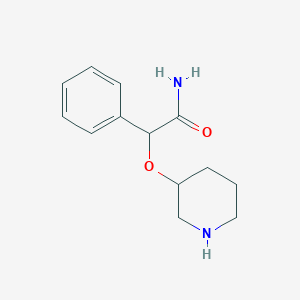
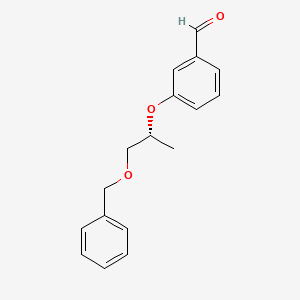
![2'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12998932.png)

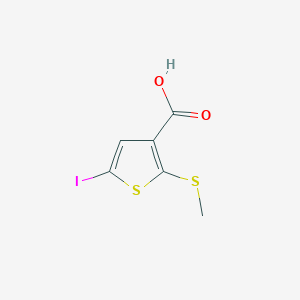
![2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B12998950.png)
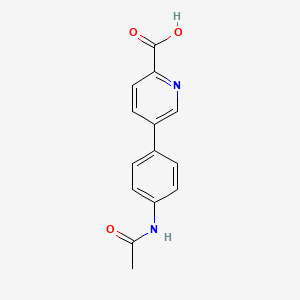
![1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12998965.png)
![2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12998970.png)
![tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12998973.png)
![5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12998981.png)
